2',3',5'-Tri-O-acetyl Guanosine-13C2,15N is a modified nucleoside derivative of guanosine, characterized by the presence of three acetyl groups at the 2', 3', and 5' hydroxyl positions. This compound is isotopically labeled with carbon-13 and nitrogen-15, enhancing its utility in various biochemical and analytical applications. The molecular formula for this compound is C13H15N5O6, and it is recognized for its role as an intermediate in the synthesis of other biologically relevant compounds, particularly in nucleoside chemistry .
The synthesis of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N typically involves several steps that include protection of the hydroxyl groups on the guanosine molecule followed by acetylation. The general method can be summarized as follows:
This method allows for high yields of the desired product while maintaining purity suitable for further applications .
The molecular structure of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N features a guanine base attached to a ribose sugar that has been triacetylated. The structural formula can be represented as follows:
The presence of the acetyl groups significantly alters the chemical reactivity and solubility properties of the compound compared to unmodified guanosine .
The chemical reactivity of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N primarily involves hydrolysis and substitution reactions. Key reactions include:
These reactions are crucial for its application in medicinal chemistry and pharmacology, where derivatives are explored for potential antiviral and anticancer properties .
The mechanism of action for 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N is primarily linked to its role as a precursor in synthesizing bioactive nucleosides. While this compound itself may not exhibit significant biological activity, its derivatives have been studied for their potential interactions with nucleic acids.
Studies have shown that modifications to the guanine structure can enhance binding affinity to nucleic acid targets or improve metabolic stability. This makes it a valuable tool in understanding how modified nucleosides influence biological systems .
Relevant data indicate that this compound has a flash point that is not applicable under standard conditions, suggesting it does not pose significant flammability risks .
2',3',5'-Tri-O-acetyl Guanosine-13C2,15N finds applications across various fields including:
Its unique properties make it particularly valuable for tracing metabolic pathways and studying complex biological interactions involving nucleic acids .
This method enables site-directed isotopic labeling at the purine C2 position. The process begins with 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-fluoropurine, where the C2 fluorine acts as a leaving group due to its high electronegativity. Treatment with 15N-labeled phthalimide under CsF catalysis in dimethylformamide (DMF) facilitates efficient SNAr, yielding a 2-15N-phthalimido intermediate. Subsequent deprotection and hydrolysis convert this intermediate to 2',3',5'-Tri-O-acetyl Guanosine-15N. For dual labeling (13C2,15N), 13C-enriched reagents are introduced during guanine ring construction or ribose-acetylation steps. This approach achieves isotopic incorporation exceeding 98% with minimal side products [8] [9].
Diazotization is critical for introducing isotopes at the C8 position. The C8 hydrogen of protected guanosine is replaced via diazotization with tert-butyl nitrite, generating a diazonium intermediate. This reactive species is then treated with HBF4 to form an 8-fluoroguanosine derivative. The fluorine atom serves as a versatile handle for isotopic exchange using 13C- or 15N-labeled nucleophiles (e.g., ammonia for 15N incorporation). The acetyl protecting groups (2',3',5') prevent ribose degradation during these harsh reactions and ensure regioselectivity. Yields are optimized at low temperatures (−20°C) to suppress by-product formation [8].
The tri-O-acetyl protection scheme is indispensable for isotopic labeling efficiency:
Table 1: Isotopic Labeling Sites and Corresponding Techniques
Label Position | Technique | Key Reagents | Yield |
---|---|---|---|
Purine C2 | SNAr | N-(TBS)15N-phthalimide, CsF | 85–90% |
Purine C8 | Diazotization/Fluorination | t-BuONO, HBF4, 15NH3 | 70–75% |
Ribose C1' | Chemoenzymatic synthesis | 13C-Glucose, phosphorylases | 60–65% |
2',3',5'-Tri-O-acetyl Guanosine-13C2,15N is a pivotal precursor for synthesizing isotopically labeled 8-aminoguanosine, a potent purine nucleoside phosphorylase (PNP) inhibitor. Catalytic hydrogenation (Pd/C, H2) reduces the C8 position, followed by acetylation to install the amino group. Isotopic labels at C2/N1/N3 (from the parent compound) are retained, enabling NMR-based metabolic tracing. The acetyl groups ensure solubility in organic solvents (e.g., THF, DCM) during hydrogenation, suppressing side reactions. This route yields 8-aminoguanosine-13C2,15N with >95% isotopic purity, critical for studying PNP inhibition mechanisms [3] [4].
This compound facilitates complex nucleoside modifications:
Table 2: Properties of 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N
Property | Value | Conditions |
---|---|---|
Molecular Formula | 13C2C14H1915NN4O8 | — |
Molecular Weight | 412.329 g/mol | — |
Melting Point | 226–231 °C | Lit. [6] |
Solubility | Slightly soluble in DMSO | 20 °C |
Storage Stability | 2–8 °C (long-term) | Desiccated |
Isotopic Purity | ≥98% 13C, 96–98% 15N | Manufacturer specifications [1] [4] |
Table 3: Key Derivatives Synthesized from 2',3',5'-Tri-O-acetyl Guanosine-13C2,15N
Derivative | Application | Synthetic Route |
---|---|---|
8-Aminoguanosine-13C2,15N | Purine nucleoside phosphorylase inhibition | Catalytic reduction, amination |
GTP-13C10,15N5 | Metabolic flux analysis (CHO cells) | Enzymatic phosphorylation |
5-Guanidino-4-nitroimidazole riboside | Peroxynitrite DNA damage biomarker | Peroxynitrite reaction |
CTP-13C2,15N3 | RNA transcription for NMR studies | CTP synthetase catalysis |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3